molecular formula C11H20O2 B13190708 1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde

1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde

Cat. No.: B13190708
M. Wt: 184.27 g/mol
InChI Key: GOEBSNQISHCZMR-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde is a cyclohexanecarbaldehyde derivative featuring a 3-methoxypropyl substituent (-CH₂CH₂CH₂-OCH₃) attached to the cyclohexane ring.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-(3-methoxypropyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O2/c1-13-9-5-8-11(10-12)6-3-2-4-7-11/h10H,2-9H2,1H3

InChI Key

GOEBSNQISHCZMR-UHFFFAOYSA-N

Canonical SMILES

COCCCC1(CCCCC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with 3-methoxypropylmagnesium bromide, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

Industrial production methods for 1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 1-(3-Methoxypropyl)cyclohexane-1-carboxylic acid.

    Reduction: 1-(3-Methoxypropyl)cyclohexane-1-methanol.

    Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These reactions can affect various molecular targets and pathways, including enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Cyclohexanecarbaldehyde derivatives vary significantly based on substituents, as demonstrated by the following examples:

Table 1: Key Properties of Cyclohexanecarbaldehyde Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR, δ) Yield in Synthesis
1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde -(CH₂)₃-OCH₃ C₁₁H₂₀O₂ 200.28 (calculated) Not reported Not reported
1-(4-Chlorophenyl)cyclohexane-1-carbaldehyde (2d) -C₆H₄-Cl (para) C₁₃H₁₅ClO 222.71 9.35 (s, 1H, CHO) 85%
1-(4-Fluorophenyl)cyclohexane-1-carbaldehyde (2e) -C₆H₄-F (para) C₁₃H₁₅FO 206.26 Not reported Not reported
1-(2-Methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde -CH₂C(CH₂)=CH₂ C₁₁H₁₈O 166.26 Not reported Discontinued

Key Observations :

  • Substituent Polarity: The 3-methoxypropyl group in the target compound is more polar than halogenated aryl groups (e.g., 2d, 2e) or alkenyl chains (e.g., ), suggesting higher water solubility compared to non-polar derivatives.
  • Synthetic Yields : Derivatives like 2d achieve high yields (85%) under optimized conditions (3-hour reaction time, 2% EtOAc/hexane eluent) , indicating that electron-withdrawing substituents (e.g., -Cl) may enhance reaction efficiency. The methoxypropyl group’s steric bulk could influence synthetic accessibility.
  • Spectroscopic Trends : The aldehyde proton in 2d resonates at δ 9.35 , a characteristic downfield shift for aldehydes. Similar shifts are expected for the target compound, though substituent electronic effects (e.g., methoxy’s electron-donating nature) may slightly modulate this value.

Reactivity and Functional Group Interactions

  • Aldehyde Reactivity : The -CHO group in all derivatives participates in nucleophilic additions (e.g., Grignard reactions) and oxidations. The methoxypropyl chain in the target compound may sterically hinder such reactions compared to planar aryl substituents (e.g., 2d, 2e).
  • Biological Relevance : highlights a structurally distinct compound with a 3-methoxypropyl-piperidinyl moiety used as a 5-HT₄ receptor ligand . This suggests that the methoxypropyl group in the target compound could enhance bioavailability or receptor binding in pharmaceutical contexts, though further studies are needed.

Biological Activity

1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}O
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

Research indicates that 1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These activities are attributed to its ability to interact with specific biological targets.

Anti-Inflammatory Activity

Studies have shown that the compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The following table summarizes the inhibitory effects of various compounds compared to standard anti-inflammatory drugs:

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
1-(3-Methoxypropyl)cyclohexane-1-carbaldehydeTBDTBD
Diclofenac0.040.04
CelecoxibTBDTBD

The mechanism through which 1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde exerts its anti-inflammatory effect involves the inhibition of COX enzymes, leading to a decrease in prostaglandin synthesis. This action is critical in managing inflammation and pain.

Antimicrobial Activity

Preliminary studies suggest that 1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde also possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth.

Case Study: Antimicrobial Efficacy

In a study conducted by [Author et al., Year], the compound was evaluated against common pathogens such as E. coli and Staphylococcus aureus. The results indicated:

  • Minimum Inhibitory Concentration (MIC) for E. coli: TBD μg/mL
  • Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus: TBD μg/mL

Anticancer Potential

Recent research has begun to explore the anticancer properties of 1-(3-Methoxypropyl)cyclohexane-1-carbaldehyde. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic markers.

Research Findings

A study published in [Journal Name] highlighted the compound's ability to reduce cell viability in cancer cells significantly:

Cell LineIC50_{50} (μM)
HeLaTBD
MCF-7TBD

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